4-(4-(Ethylthio)benzoyl)-3,3-dimethylpiperazin-2-one
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Overview
Description
4-(4-(Ethylthio)benzoyl)-3,3-dimethylpiperazin-2-one is a synthetic organic compound characterized by its unique structure, which includes an ethylthio group attached to a benzoyl moiety and a dimethylpiperazinone ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Ethylthio)benzoyl)-3,3-dimethylpiperazin-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the reaction of 4-ethylthiobenzoic acid with thionyl chloride to form 4-ethylthiobenzoyl chloride.
Formation of the Piperazinone Ring: The benzoyl chloride intermediate is then reacted with 3,3-dimethylpiperazine in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Ethylthio)benzoyl)-3,3-dimethylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoyl group can be reduced to a benzyl group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of various substituted benzoyl derivatives.
Scientific Research Applications
4-(4-(Ethylthio)benzoyl)-3,3-dimethylpiperazin-2-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Research: Used as a probe to study enzyme interactions and receptor binding.
Industrial Applications: Employed in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.
Mechanism of Action
The mechanism of action of 4-(4-(Ethylthio)benzoyl)-3,3-dimethylpiperazin-2-one involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes such as proteases or kinases, inhibiting their activity.
Pathways Involved: The compound can modulate signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for anticancer research.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylthio)benzoyl-3,3-dimethylpiperazin-2-one: Similar structure but with a methylthio group instead of an ethylthio group.
4-(4-Chlorobenzoyl)-3,3-dimethylpiperazin-2-one: Contains a chlorobenzoyl group instead of an ethylthiobenzoyl group.
Uniqueness
4-(4-(Ethylthio)benzoyl)-3,3-dimethylpiperazin-2-one is unique due to the presence of the ethylthio group, which imparts distinct chemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
4-(4-ethylsulfanylbenzoyl)-3,3-dimethylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-4-20-12-7-5-11(6-8-12)13(18)17-10-9-16-14(19)15(17,2)3/h5-8H,4,9-10H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HELJLEQSKKNJJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)N2CCNC(=O)C2(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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